molecular formula C9H7FO2 B15304499 2-Acetyl-6-fluorobenzaldehyde

2-Acetyl-6-fluorobenzaldehyde

Cat. No.: B15304499
M. Wt: 166.15 g/mol
InChI Key: JIACENFBCYQDNC-UHFFFAOYSA-N
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Description

2-Acetyl-6-fluorobenzaldehyde is an organic compound with the molecular formula C9H7FO2 It is a derivative of benzaldehyde, where the benzene ring is substituted with an acetyl group at the second position and a fluorine atom at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetyl-6-fluorobenzaldehyde can be achieved through several methods. One common approach involves the Claisen-Schmidt condensation reaction, where an aldehyde reacts with a ketone in the presence of a base to form an α,β-unsaturated ketone. For instance, the reaction between 2-fluorobenzaldehyde and acetone under basic conditions can yield this compound .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Claisen-Schmidt reaction, utilizing microwave-assisted synthesis to enhance reaction rates and yields. This method involves irradiating the reaction mixture with microwaves, which can significantly reduce reaction times and improve product purity.

Chemical Reactions Analysis

Types of Reactions: 2-Acetyl-6-fluorobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.

Major Products:

    Oxidation: 2-Acetyl-6-fluorobenzoic acid.

    Reduction: 2-Acetyl-6-fluorobenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Acetyl-6-fluorobenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Acetyl-6-fluorobenzaldehyde exerts its effects depends on the specific reaction or application. For instance, in nucleophilic aromatic substitution reactions, the fluorine atom acts as a leaving group, allowing the nucleophile to attack the aromatic ring. The molecular targets and pathways involved vary based on the specific context of its use .

Comparison with Similar Compounds

    2-Fluorobenzaldehyde: Lacks the acetyl group, making it less reactive in certain condensation reactions.

    6-Fluoro-2-methylbenzaldehyde: Similar structure but with a methyl group instead of an acetyl group, affecting its reactivity and applications.

Uniqueness: 2-Acetyl-6-fluorobenzaldehyde is unique due to the presence of both an acetyl group and a fluorine atom on the benzene ring, which imparts distinct chemical properties and reactivity compared to its analogs .

Properties

Molecular Formula

C9H7FO2

Molecular Weight

166.15 g/mol

IUPAC Name

2-acetyl-6-fluorobenzaldehyde

InChI

InChI=1S/C9H7FO2/c1-6(12)7-3-2-4-9(10)8(7)5-11/h2-5H,1H3

InChI Key

JIACENFBCYQDNC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=CC=C1)F)C=O

Origin of Product

United States

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